An In-depth Technical Guide to [(4-Chlorobutoxy)methyl]benzene (CAS 141524-52-9)
An In-depth Technical Guide to [(4-Chlorobutoxy)methyl]benzene (CAS 141524-52-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(4-Chlorobutoxy)methyl]benzene, also known as Benzyl 4-chlorobutyl ether, is a bifunctional organic molecule that holds potential as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical development. Its structure, incorporating a stable benzyl ether protecting group and a reactive alkyl chloride, allows for a range of chemical transformations, making it a valuable building block for more complex molecular architectures. Aromatic compounds and their derivatives are foundational in the pharmaceutical industry, serving as key components in a vast array of drugs.[1] The presence of both a protected hydroxyl group (as a benzyl ether) and a site for nucleophilic substitution (the alkyl chloride) in [(4-Chlorobutoxy)methyl]benzene offers a strategic advantage in multistep syntheses.
This technical guide provides a comprehensive overview of the known and inferred properties of [(4-Chlorobutoxy)methyl]benzene, including its physicochemical characteristics, spectral properties, synthesis, and safety considerations. Given the limited availability of data for this specific compound, this guide synthesizes information from established chemical principles and data on closely related structural analogs to provide a robust and practical resource for laboratory professionals.
Molecular Structure and Properties
The core structure of [(4-Chlorobutoxy)methyl]benzene features a benzene ring connected to a butoxy chain via a methylene bridge and an ether linkage. A chlorine atom is situated at the terminal position of the butoxy chain.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C₁₁H₁₅ClO | Based on structural analysis. |
| Molecular Weight | 198.69 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic ethers and alkyl halides. |
| Boiling Point | Estimated to be > 200 °C at atmospheric pressure | Higher than related compounds like 1-chlorobutane (78 °C) and benzyl ether (298 °C) due to increased molecular weight and polarity.[2][3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, toluene). Insoluble in water. | Characteristic of moderately polar organic compounds. |
| Stability | Stable under neutral conditions. Sensitive to strong acids and some oxidizing/reducing agents. | Benzyl ethers are generally stable but can be cleaved under harsh conditions.[4] |
Synthesis and Reactivity
The synthesis of [(4-Chlorobutoxy)methyl]benzene can be approached through established methods for ether formation.
Proposed Synthesis Workflow
A common and effective method for preparing benzyl ethers is the Williamson ether synthesis.[4] This involves the reaction of an alcohol with an alkyl halide in the presence of a base. For [(4-Chlorobutoxy)methyl]benzene, a logical route would involve the reaction of benzyl alcohol with a suitable 4-chlorobutoxy precursor. A plausible synthetic pathway is outlined below:
Caption: Proposed synthesis of [(4-Chlorobutoxy)methyl]benzene via Williamson Ether Synthesis.
Step-by-Step Protocol:
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Deprotonation: In an inert atmosphere, dissolve 4-chlorobutan-1-ol in an anhydrous aprotic solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the corresponding alkoxide.
-
Nucleophilic Substitution: To the solution of the alkoxide, add benzyl bromide or benzyl chloride dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Key Reactivity Insights
-
Benzyl Ether Group: This group is relatively stable, making it an excellent protecting group for alcohols. It is resistant to many reagents but can be cleaved by catalytic hydrogenation or strong acids.[4][5]
-
Alkyl Chloride Group: The terminal chlorine atom provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, cyanides, and thiols, making it a useful intermediate for creating a library of compounds.
Spectral Characterization (Predicted)
While specific spectra for [(4-Chlorobutoxy)methyl]benzene are not available, its expected spectral characteristics can be predicted based on its structure.
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (benzene ring): Multiplet around 7.2-7.4 ppm. - Methylene protons adjacent to ether oxygen and benzene ring (-O-CH₂-Ph): Singlet around 4.5 ppm. - Methylene protons adjacent to ether oxygen (-O-CH₂-): Triplet around 3.5 ppm. - Methylene protons adjacent to chlorine (-CH₂-Cl): Triplet around 3.6 ppm. - Internal methylene protons (-CH₂-CH₂-): Multiplets around 1.8-2.0 ppm. |
| ¹³C NMR | - Aromatic carbons: Peaks between 127-138 ppm. - Benzylic carbon (-O-CH₂-Ph): Peak around 73 ppm. - Carbon adjacent to ether oxygen (-O-CH₂-): Peak around 70 ppm. - Carbon adjacent to chlorine (-CH₂-Cl): Peak around 45 ppm. - Internal carbons (-CH₂-CH₂-): Peaks around 28-30 ppm. |
| IR Spectroscopy | - C-H stretching (aromatic): ~3030 cm⁻¹. - C-H stretching (aliphatic): ~2850-2950 cm⁻¹. - C-O-C stretching (ether): ~1100 cm⁻¹. - C-Cl stretching: ~650-750 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 198 (with an M+2 peak at m/z 200 due to the ³⁷Cl isotope). - A prominent fragment at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺). |
Applications in Drug Development
The bifunctional nature of [(4-Chlorobutoxy)methyl]benzene makes it a promising scaffold in medicinal chemistry. The benzyl ether can serve as a protecting group for a hydroxyl functionality while the alkyl chloride allows for the introduction of various pharmacophores.
Caption: Potential synthetic utility in drug development.
Safety and Handling
Specific toxicological data for [(4-Chlorobutoxy)methyl]benzene is not available. However, based on the properties of related compounds, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Inhalation: May cause respiratory tract irritation. Avoid breathing vapors or mists.[6][7]
-
Skin and Eye Contact: May cause skin and eye irritation.[6][7] In case of contact, rinse thoroughly with water.[5][6]
-
Ingestion: May be harmful if swallowed.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][8]
Conclusion
[(4-Chlorobutoxy)methyl]benzene (CAS 141524-52-9) is a molecule with significant potential as a synthetic intermediate in drug discovery and development. While specific data for this compound is limited, a thorough understanding of its constituent functional groups—the benzyl ether and the alkyl chloride—allows for the confident prediction of its properties and reactivity. This guide provides a foundational understanding for researchers and scientists looking to utilize this and structurally similar compounds in their synthetic endeavors. As with any chemical, all handling and reactions should be carried out with appropriate safety measures in place.
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